4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine
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Overview
Description
4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a pyrimidine ring substituted with chlorine, isopropyl, and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and isopropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol at a temperature range of 0-50°C.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .
Scientific Research Applications
4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Agriculture: It serves as a precursor for the development of agrochemicals, such as herbicides and fungicides.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
4-Chloro-N-isopropyl-N,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-6(2)13(4)9-11-7(3)5-8(10)12-9/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUYTFUEVYGORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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